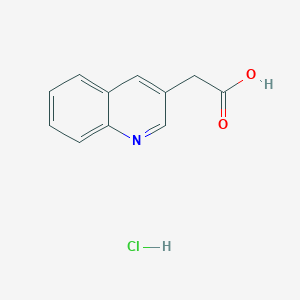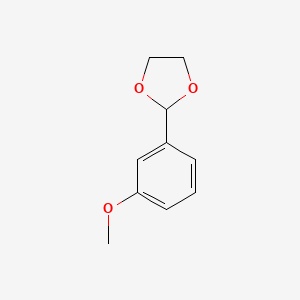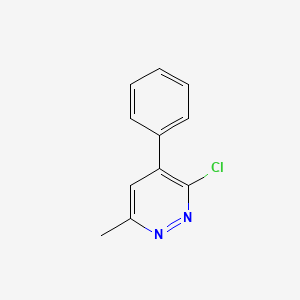
1-Bromo-3-(1-chloroethyl)benzene
説明
1-Bromo-3-(1-chloroethyl)benzene is a chemical compound with the molecular formula C7H6BrCl . It has a molecular weight of 205.480 .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution reactions . The process typically involves two steps: the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 205.480 and its molecular formula of C7H6BrCl .科学的研究の応用
Synthesis of Organometallic Compounds :
- 1-Bromo-3-(1-chloroethyl)benzene has been used in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene. These compounds have been synthesized by palladium-catalyzed cross-coupling reactions and characterized through various methods, including electrochemical studies. These studies demonstrate chemically reversible oxidations and indicate the lack of electronic communication between iron(II) centers in certain compounds (Fink et al., 1997).
Precursor for Graphene Nanoribbons :
- The compound has been utilized as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are notable for their controlled edge morphology and narrow widths, which are essential for specific applications. The synthesis and characterization of this compound, along with its theoretical studies using density functional theory (DFT), have been detailed (Patil et al., 2012).
Polycondensation Reactions :
- Research has been conducted on the polycondensation reaction of 1-bromo-3-chloropropane with benzene in the presence of aluminum chloride, highlighting the fundamental features of this reaction. Such studies contribute to understanding the behavior of this compound in similar reactions (Kolesnikov & Korshak, 1953).
Synthesis of Diverse Chemical Compounds :
- The reactivity of chloro-(2-chloroethyl)benzenes and bromo-2-(chloroethyl)benzenes with lithium power in the presence of various carbonyl compounds has been investigated. This reaction leads to the formation of different diols and illustrates the versatility of this compound in synthetic chemistry (Yus et al., 2002).
Halogenation Studies :
- Studies on the ring halogenations of polyalkylbenzenes, including those using 1-Bromo-2,5-pyrrolidinedione and 1-chloro-2,5-pyrrolidinedione, have been carried out. These research efforts demonstrate the potential of this compound in halogenation reactions and the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Electrocatalytic Properties :
- The electrocatalytic properties of a dinuclear palladium(I) 1-[(2-bromo)benzene]-3-[(2-carboxymethyl)benzene]triazenide complex have been synthesized and studied. This research demonstrates the capability of derivatives of this compound to generate hydrogen from acetic acid, highlighting its potential in electrocatalytic applications (Chu et al., 2013).
作用機序
Target of Action
The primary target of 1-Bromo-3-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with its target while maintaining the aromaticity of the benzene ring .
Biochemical Pathways
It’s known that the compound can participate innucleophilic substitution reactions . These reactions involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The compound’s molecular weight is219.51 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be enhanced by the presence of electron-withdrawing groups ortho and para to the chlorine . Additionally, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC can lead to the formation of phenol and diphenyl ether .
Safety and Hazards
Handling 1-Bromo-3-(1-chloroethyl)benzene requires caution. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s important to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
1-bromo-3-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXGNMHKGZFHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606059 | |
| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19935-76-3 | |
| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




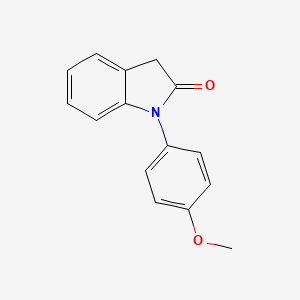
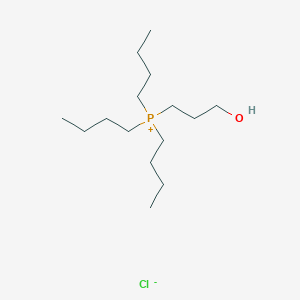
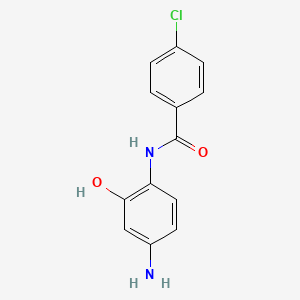
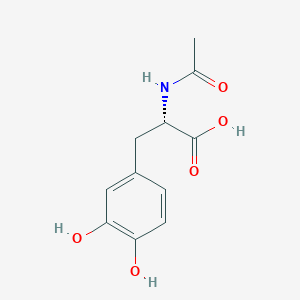
![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)

